molecular formula C10H10ClF3N2O2 B15302841 Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate

Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate

Cat. No.: B15302841
M. Wt: 282.64 g/mol
InChI Key: WJGMYJSNIUAHAF-UHFFFAOYSA-N
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Description

Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is a chiral amino acid ester featuring a pyridine ring substituted with chlorine and a trifluoromethyl group at the 2- and 5-positions, respectively. Its molecular formula is C₁₀H₁₀ClF₃N₂O₂, with a molecular weight of approximately 294.65 g/mol (estimated based on structural analogs in ).

Properties

Molecular Formula

C10H10ClF3N2O2

Molecular Weight

282.64 g/mol

IUPAC Name

methyl 2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C10H10ClF3N2O2/c1-18-9(17)7(15)3-5-2-6(10(12,13)14)4-16-8(5)11/h2,4,7H,3,15H2,1H3

InChI Key

WJGMYJSNIUAHAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(N=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a proherbicide that is hydrolyzed to its active form, which inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below (Table 1), highlighting substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate C₁₀H₁₀ClF₃N₂O₂ 2-chloro-5-(trifluoromethyl)-pyridyl ~294.65 Likely enhanced metabolic stability due to CF₃; potential pesticide intermediate
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () C₁₀H₁₂N₂O₄ 4-nitrophenyl 224.21 Nitro group increases reactivity; reduced to amine in synthesis
Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride () C₁₀H₁₃BrClNO₂ 4-bromophenyl 294.58 Bromine’s size may enhance lipophilicity; hydrochloride salt improves solubility
2-Chloro-N-cyclopropyl-5-[1-(2,6-dichloro-4-[1,2,2,2-tetrafluoroethyl]phenyl)pyrazol-4-yl]pyridine-3-carboxamide () C₂₀H₁₃Cl₂F₇N₄O Polychlorinated pyrazole-pyridine ~543.70 Patent-listed pesticide with halogen-rich motifs for target specificity
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and chloro groups in the target compound enhance electrophilicity and metabolic stability compared to nitro or bromo substituents .
  • Stereochemistry: The (R)-configuration distinguishes it from analogs like (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate, which may exhibit different biological interactions .
  • Molecular Weight: The target compound’s higher molecular weight (~294.65 vs.

Research Findings and Patent Context

  • Agrochemical Relevance: The compound’s structural motifs (chloro, trifluoromethyl, pyridyl) align with patented pesticides in , such as imidazo[4,5-b]pyridines and pyrazole-carboxamides, which target insect nicotinic acetylcholine receptors .
  • Comparative Bioactivity: While direct activity data are unavailable, the trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity compared to nitro or bromo analogs, as seen in other agrochemicals .

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